Methyl 5-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate
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Overview
Description
Methyl 5-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate is a synthetic organic compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diketones with ammonium acetate under microwave-assisted conditions . Another approach uses NHC-copper-catalyzed isocyanide insertion into alcohols to form N-arylformimidate intermediates, which then undergo base-promoted cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis and the use of ionic liquids for one-pot reactions are employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Methyl 5-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 5-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. This binding can inhibit or activate certain enzymes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-imidazol-5-yl)methylamine: Shares the imidazole ring structure but differs in the attached functional groups.
(1-Methyl-1H-imidazol-2-yl)methanamine: Another imidazole derivative with a different substitution pattern.
2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride: Contains an imidazole ring with an acetic acid group.
Uniqueness
Methyl 5-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 5-imidazol-1-yl-2-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C11H19N3O2/c1-11(12-2,10(15)16-3)5-4-7-14-8-6-13-9-14/h6,8-9,12H,4-5,7H2,1-3H3 |
InChI Key |
LXKARIVEHAVFGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=CN=C1)(C(=O)OC)NC |
Origin of Product |
United States |
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